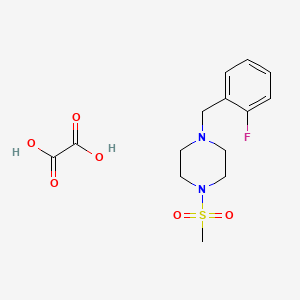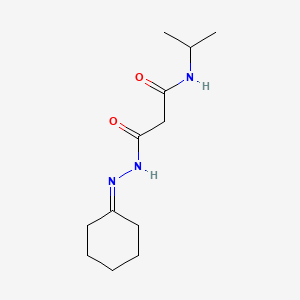![molecular formula C20H28NO4P B4943665 diisopropyl [anilino(4-methoxyphenyl)methyl]phosphonate CAS No. 5308-60-1](/img/structure/B4943665.png)
diisopropyl [anilino(4-methoxyphenyl)methyl]phosphonate
Übersicht
Beschreibung
Diisopropyl [anilino(4-methoxyphenyl)methyl]phosphonate, also known as DIMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DIMP is a phosphonate ester that is structurally similar to nerve agents, such as sarin and soman, which are highly toxic and lethal. However, DIMP is a non-toxic compound that can be used as a safe and effective alternative to nerve agents in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Diisopropyl [anilino(4-methoxyphenyl)methyl]phosphonate has a wide range of applications in scientific research, particularly in the fields of biochemistry, pharmacology, and toxicology. diisopropyl [anilino(4-methoxyphenyl)methyl]phosphonate can be used as a surrogate for nerve agents in laboratory experiments to study their mechanism of action, biochemical and physiological effects, and potential antidotes. diisopropyl [anilino(4-methoxyphenyl)methyl]phosphonate can also be used to develop new drugs and therapies for the treatment of nerve agent exposure and poisoning. Additionally, diisopropyl [anilino(4-methoxyphenyl)methyl]phosphonate can be used as a tool for the detection and identification of nerve agents in environmental and forensic samples.
Wirkmechanismus
The mechanism of action of diisopropyl [anilino(4-methoxyphenyl)methyl]phosphonate is similar to that of nerve agents, which inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (ACh). diisopropyl [anilino(4-methoxyphenyl)methyl]phosphonate binds to the active site of AChE and forms a stable complex, which prevents the hydrolysis of ACh and leads to the accumulation of ACh in the synaptic cleft. This results in the overstimulation of cholinergic receptors, which can cause a range of biochemical and physiological effects, such as muscle twitching, convulsions, respiratory distress, and death.
Biochemical and Physiological Effects
The biochemical and physiological effects of diisopropyl [anilino(4-methoxyphenyl)methyl]phosphonate are similar to those of nerve agents, but much less severe. diisopropyl [anilino(4-methoxyphenyl)methyl]phosphonate can cause mild to moderate inhibition of AChE activity, which can lead to mild symptoms, such as increased salivation, lacrimation, and urination. However, diisopropyl [anilino(4-methoxyphenyl)methyl]phosphonate does not cause convulsions, respiratory distress, or death, even at high doses. diisopropyl [anilino(4-methoxyphenyl)methyl]phosphonate is rapidly metabolized and excreted from the body, which limits its toxicity and potential for long-term effects.
Vorteile Und Einschränkungen Für Laborexperimente
Diisopropyl [anilino(4-methoxyphenyl)methyl]phosphonate has several advantages over nerve agents for laboratory experiments. diisopropyl [anilino(4-methoxyphenyl)methyl]phosphonate is non-toxic and can be safely handled and stored, which reduces the risk of accidental exposure and contamination. diisopropyl [anilino(4-methoxyphenyl)methyl]phosphonate is also less expensive and more readily available than nerve agents, which makes it a more practical choice for research. However, diisopropyl [anilino(4-methoxyphenyl)methyl]phosphonate has some limitations as a surrogate for nerve agents. diisopropyl [anilino(4-methoxyphenyl)methyl]phosphonate has a lower affinity for AChE than nerve agents, which may affect its accuracy as a model for studying their mechanism of action. Additionally, diisopropyl [anilino(4-methoxyphenyl)methyl]phosphonate may not accurately reflect the full range of biochemical and physiological effects of nerve agents, which may limit its usefulness in certain types of experiments.
Zukünftige Richtungen
There are several future directions for research on diisopropyl [anilino(4-methoxyphenyl)methyl]phosphonate. One area of interest is the development of new antidotes and therapies for nerve agent exposure and poisoning, using diisopropyl [anilino(4-methoxyphenyl)methyl]phosphonate as a model compound. Another area of interest is the identification of new biomarkers and diagnostic tools for the detection and diagnosis of nerve agent exposure, using diisopropyl [anilino(4-methoxyphenyl)methyl]phosphonate as a surrogate. Additionally, there is a need for further studies to elucidate the mechanism of action of diisopropyl [anilino(4-methoxyphenyl)methyl]phosphonate and its potential applications in other areas of scientific research, such as neuroscience and drug discovery.
Conclusion
In conclusion, diisopropyl [anilino(4-methoxyphenyl)methyl]phosphonate, or diisopropyl [anilino(4-methoxyphenyl)methyl]phosphonate, is a non-toxic compound that has many potential applications in scientific research. diisopropyl [anilino(4-methoxyphenyl)methyl]phosphonate can be used as a safe and effective alternative to nerve agents in laboratory experiments to study their mechanism of action, biochemical and physiological effects, and potential antidotes. diisopropyl [anilino(4-methoxyphenyl)methyl]phosphonate has several advantages over nerve agents, including its safety, availability, and cost-effectiveness. However, diisopropyl [anilino(4-methoxyphenyl)methyl]phosphonate also has some limitations as a surrogate for nerve agents, which may affect its accuracy and usefulness in certain types of experiments. Further research is needed to fully explore the potential of diisopropyl [anilino(4-methoxyphenyl)methyl]phosphonate in scientific research and to develop new therapies and diagnostic tools for nerve agent exposure and poisoning.
Synthesemethoden
The synthesis of diisopropyl [anilino(4-methoxyphenyl)methyl]phosphonate involves the reaction of aniline, 4-methoxybenzyl chloride, and diisopropyl phosphite in the presence of a catalyst, such as triethylamine. The reaction proceeds through a series of steps, including nucleophilic substitution, elimination, and oxidation, to yield diisopropyl [anilino(4-methoxyphenyl)methyl]phosphonate as a white crystalline solid. The synthesis of diisopropyl [anilino(4-methoxyphenyl)methyl]phosphonate is a relatively simple and straightforward process that can be easily scaled up for large-scale production.
Eigenschaften
IUPAC Name |
N-[di(propan-2-yloxy)phosphoryl-(4-methoxyphenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28NO4P/c1-15(2)24-26(22,25-16(3)4)20(21-18-9-7-6-8-10-18)17-11-13-19(23-5)14-12-17/h6-16,20-21H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHJKLKSBBMHBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C(C1=CC=C(C=C1)OC)NC2=CC=CC=C2)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28NO4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10385633 | |
| Record name | Dipropan-2-yl [anilino(4-methoxyphenyl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dipropan-2-yl [anilino(4-methoxyphenyl)methyl]phosphonate | |
CAS RN |
5308-60-1 | |
| Record name | Dipropan-2-yl [anilino(4-methoxyphenyl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4943582.png)


![ethyl 2-{[2-(4-ethyl-1-piperazinyl)-5-nitrobenzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4943599.png)
![N-(4-fluorobenzyl)-3-[1-(1,3-thiazol-5-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B4943607.png)


![1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(2-methoxybenzoyl)piperazine](/img/structure/B4943616.png)
![methyl 4-({[2-(methylthio)phenyl]amino}methyl)benzoate](/img/structure/B4943622.png)
![1-(2-methylbenzyl)-N-[(5-methyl-2-pyrazinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4943633.png)
![5-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4943672.png)
![3-(4-fluorobenzyl)-1,7-dimethyl-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4943677.png)
![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[3-(1H-pyrazol-1-yl)propyl]-2-pyridinamine](/img/structure/B4943694.png)
![2,2-dimethyl-5-(2-methylphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4943696.png)